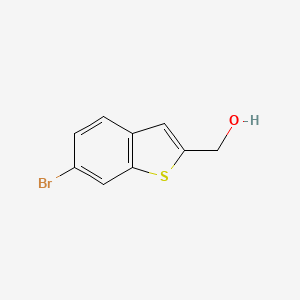

(6-Bromo-1-benzothiophen-2-yl)methanol

Vue d'ensemble

Description

Méthodes De Préparation

The synthetic routes for (6-Bromo-1-benzothiophen-2-yl)methanol typically involve the bromination of 1-benzothiophene followed by a reaction with formaldehyde. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like aluminum chloride. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .

Analyse Des Réactions Chimiques

(6-Bromo-1-benzothiophen-2-yl)methanol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form (6-Bromo-1-benzothiophen-2-yl)methanone.

Reduction: Reduction reactions can convert it into (6-Bromo-1-benzothiophen-2-yl)methane.

Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide or amine groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide .

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Synthesis of Bioactive Compounds

(6-Bromo-1-benzothiophen-2-yl)methanol serves as an important intermediate for synthesizing various bioactive compounds. Its brominated structure allows for further functionalization, making it valuable in the development of pharmaceuticals aimed at treating various diseases, including cancer and bacterial infections.

1.2 Proteomics Research

In proteomics, this compound is utilized as a cleavable linker for attaching functional groups to proteins. Such linkers are crucial for studying protein interactions and dynamics, allowing researchers to analyze modifications under specific conditions. This application underscores its importance in advancing our understanding of biological processes at the molecular level.

| Application | Description |

|---|---|

| Medicinal Chemistry | Intermediate for bioactive compound synthesis |

| Proteomics Research | Cleavable linker for protein modification studies |

Recent studies have indicated that this compound exhibits potential inhibitory effects on certain biochemical pathways, particularly those relevant to cancer and bacterial resistance mechanisms. The specific mechanisms of action are still under investigation, but initial findings suggest interactions with various biological targets that could lead to therapeutic applications.

Case Study: Inhibitory Effects on Bacterial Pathways

A study explored the compound's ability to inhibit cystathionine γ-synthase, an enzyme involved in bacterial metabolism. The results demonstrated that derivatives of this compound could serve as effective inhibitors, highlighting its potential in developing new antibacterial agents .

Material Science

3.1 Development of Functional Materials

The compound's unique chemical properties allow it to be used in the development of advanced materials, including sensors and electronic devices. Its ability to form stable complexes with metals makes it suitable for applications in catalysis and material coatings.

3.2 Reaction Conditions for Synthesis

The synthesis of this compound can be optimized using various reaction conditions:

| Reaction Type | Reagent | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Alkaline medium |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Substitution | Sodium azide | Dimethylformamide, elevated temp |

These optimized conditions facilitate higher yields and purities essential for industrial applications.

Comparative Analysis with Related Compounds

To further understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 6-Bromoindole | Indole ring with bromine | Contains an indole instead of benzothiophene |

| 7-Bromo-1-benzothiophen-2-yl)methanol | Bromine at the seventh position | Different position of bromine |

| 5-Bromo-2-thienylmethanol | Thienyl ring instead of benzothiophene | Contains a thienyl group |

These comparisons highlight how variations in structure can influence biological activity and chemical reactivity.

Mécanisme D'action

The exact mechanism of action for (6-Bromo-1-benzothiophen-2-yl)methanol is not well-documented. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromine and hydroxyl functional groups. These interactions can lead to changes in the activity of the target molecules, thereby exerting its effects .

Comparaison Avec Des Composés Similaires

(6-Bromo-1-benzothiophen-2-yl)methanol can be compared with other similar compounds such as:

6-Bromo-2-methylbenzothiazole: This compound has a similar bromine substitution but differs in the presence of a methyl group instead of a hydroxyl group.

6-Bromo-1-benzothiophen-2-yl)methanone: This compound is an oxidized form of this compound and lacks the hydroxyl group.

The uniqueness of this compound lies in its specific functional groups, which make it versatile for various chemical reactions and research applications .

Activité Biologique

(6-Bromo-1-benzothiophen-2-yl)methanol is a compound that has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C₉H₇BrOS

- Molecular Weight : 243.12 g/mol

- Melting Point : 107-109 °C

The unique structure includes a bromine atom at the sixth position of the benzothiophene ring and a hydroxymethyl group at the second position, which may influence its interaction with biological targets .

This compound has been identified as a potential inhibitor in various biochemical pathways. Its interactions with biological molecules suggest possible influences on enzymatic activities or receptor binding, although specific mechanisms are still under investigation .

Key Findings :

- Inhibition Potential : Studies indicate that this compound may inhibit certain enzymes, contributing to its potential therapeutic applications .

- Proteomics Applications : It serves as a cleavable linker in proteomics, allowing for the attachment and subsequent release of functional groups from proteins under specific conditions .

Comparative Biological Activity

To understand its biological relevance, it is useful to compare this compound with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 6-Bromoindole | Indole ring with bromine | Antimicrobial properties |

| 7-Bromo-1-benzothiophen-2-yl)methanol | Bromine at the seventh position | Similar inhibitory effects |

| 5-Bromo-2-thienylmethanol | Thienyl ring instead of benzothiophene | Varied activity due to structural differences |

This table illustrates how slight modifications in structure can lead to significant variations in biological activity .

Study on Antimicrobial Activity

A recent study explored the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, including resistant strains such as Staphylococcus aureus and Pseudomonas aeruginosa. This suggests its potential as a novel antimicrobial agent .

Inhibition of Cystathionine γ-Lyase Activity

Another relevant study investigated the inhibition of cystathionine γ-lyase (CSE) activity by derivatives of brominated compounds, including this compound. The findings showed that this compound could enhance the sensitivity of bacteria to antibiotics by suppressing CSE activity, thus representing a promising avenue for developing new antibiotic strategies .

Synthesis Methods

The synthesis of this compound typically involves several steps that can be optimized for industrial production. Common methods include:

| Reaction Type | Reagent | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Alkaline medium |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Substitution | Sodium azide | Dimethylformamide, elevated temp |

These methods allow for scalable production while maintaining high yields and purity .

Propriétés

IUPAC Name |

(6-bromo-1-benzothiophen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrOS/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGEBIGMLMWYGHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80544018 | |

| Record name | (6-Bromo-1-benzothiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374933-76-3 | |

| Record name | (6-Bromo-1-benzothiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.